Clorhidrato de 3-(1-aminoetil)benzoato de metilo

Descripción general

Descripción

Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a solid at room temperature and is commonly used in various scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Methyl 3-(1-aminoethyl)benzoate hydrochloride is utilized in several scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-aminoethyl)benzoate hydrochloride typically involves the esterification of 3-(1-aminoethyl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(1-aminoethyl)benzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(1-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate derivatives.

Mecanismo De Acción

The mechanism of action of Methyl 3-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(1-aminoethyl)benzoate: The free base form without the hydrochloride salt.

Methyl 3-(1-(tert-butoxycarbonyl)amino)ethyl)benzoate: A protected form with a tert-butoxycarbonyl group.

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride: The enantiomeric form with specific stereochemistry.

Uniqueness

Methyl 3-(1-aminoethyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its free base or protected forms .

Actividad Biológica

Methyl 3-(1-aminoethyl)benzoate hydrochloride, a compound with significant implications in medicinal chemistry and organic synthesis, exhibits diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

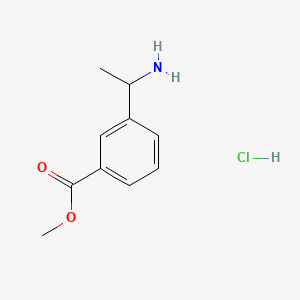

Methyl 3-(1-aminoethyl)benzoate hydrochloride is an aromatic ester characterized by the following structural formula:

The compound features an aminoethyl group attached to a benzoate moiety, which allows for various chemical interactions. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their functions.

The biological activity of methyl 3-(1-aminoethyl)benzoate hydrochloride primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme-Substrate Interactions: The aminoethyl group enhances binding affinity to active sites on enzymes, facilitating catalysis and modulating metabolic pathways.

- Receptor Binding: The compound may act as a ligand for certain receptors, potentially influencing signal transduction pathways.

- Hydrolysis of Ester Group: The ester bond can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular pathways.

Antiviral Activity

Research indicates that methyl 3-(1-aminoethyl)benzoate hydrochloride has potential antiviral properties, particularly against hepatitis C virus (HCV). Preliminary studies suggest that it may inhibit HCV helicase, a critical enzyme for viral replication. Further investigations are needed to elucidate its binding affinity and mechanism of action against this target.

Enzyme Inhibition

The compound has been explored for its role in inhibiting various enzymes involved in metabolic processes. For instance, it has shown promise as an inhibitor of DNA gyrase, which is essential for bacterial DNA replication. This activity suggests potential applications in developing antibacterial agents .

Case Studies and Research Findings

Several studies have documented the biological activities of methyl 3-(1-aminoethyl)benzoate hydrochloride:

- Study on Antiviral Activity: A recent investigation highlighted its effectiveness against HCV helicase, demonstrating a significant reduction in viral replication in vitro. The study reported an IC50 value indicating potent inhibitory activity.

- Enzyme Interaction Studies: Research focused on enzyme kinetics revealed that methyl 3-(1-aminoethyl)benzoate hydrochloride could enhance or inhibit specific enzymatic reactions depending on the concentration and presence of other substrates. This dual behavior underscores its potential as a versatile tool in biochemical research.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with methyl 3-(1-aminoethyl)benzoate hydrochloride compared to related compounds:

| Compound | Antiviral Activity | Enzyme Inhibition | Mechanism of Action |

|---|---|---|---|

| Methyl 3-(1-aminoethyl)benzoate hydrochloride | Yes | Yes | Enzyme-substrate interaction; receptor binding |

| Related Benzoate Derivatives | Variable | Yes | Varies by structure |

| Other Amino Acid Esters | Limited | No | Primarily structural role |

Propiedades

IUPAC Name |

methyl 3-(1-aminoethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQSOTUHJSZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719938 | |

| Record name | Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-68-2 | |

| Record name | Benzoic acid, 3-(1-aminoethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1-aminoethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.